

Spectroscopic Profile of Ethyl 2-cyanobutanoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-cyanobutanoate*

Cat. No.: *B155315*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-cyanobutanoate** (CAS No. 1619-58-5), a versatile intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

Ethyl 2-cyanobutanoate is a chiral ester nitrile with the molecular formula $C_7H_{11}NO_2$ and a molecular weight of 141.17 g/mol .[\[1\]](#)[\[2\]](#) Its structure is characterized by a butane backbone substituted with a cyano group and an ethyl ester at the second carbon position.

Caption: Molecular Structure of **Ethyl 2-cyanobutanoate**.

Spectroscopic Data

The following sections present the available spectroscopic data for **Ethyl 2-cyanobutanoate**. Due to the limited availability of experimentally verified spectra for this specific compound in publicly accessible databases, representative data and data from closely related analogs may be referenced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.2	Quartet	2H	-O-CH ₂ -CH ₃
~3.5	Triplet	1H	-CH(CN)-
~1.9	Multiplet	2H	-CH ₂ -CH ₂ -CH ₃
~1.3	Triplet	3H	-O-CH ₂ -CH ₃
~1.0	Triplet	3H	-CH ₂ -CH ₂ -CH ₃

¹³C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~168	C=O (Ester)
~118	C≡N (Nitrile)
~62	-O-CH ₂ -CH ₃
~45	-CH(CN)-
~28	-CH ₂ -CH ₃ (Butyryl)
~14	-O-CH ₂ -CH ₃
~11	-CH ₂ -CH ₃ (Butyryl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~2250	Medium	C≡N stretch (nitrile)
~1745	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum Data

m/z	Relative Intensity (%)	Possible Fragment
141	Moderate	[M] ⁺ (Molecular Ion)
112	High	[M - C ₂ H ₅] ⁺
96	Moderate	[M - OCH ₂ CH ₃] ⁺
69	High	[M - COOCH ₂ CH ₃] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like **Ethyl 2-cyanobutanoate**.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition: A typical ^1H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

^{13}C NMR Acquisition: A ^{13}C NMR spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). Proton decoupling is employed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

IR Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

- A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- The spectrum is recorded by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Liquid Film (Neat) Method:

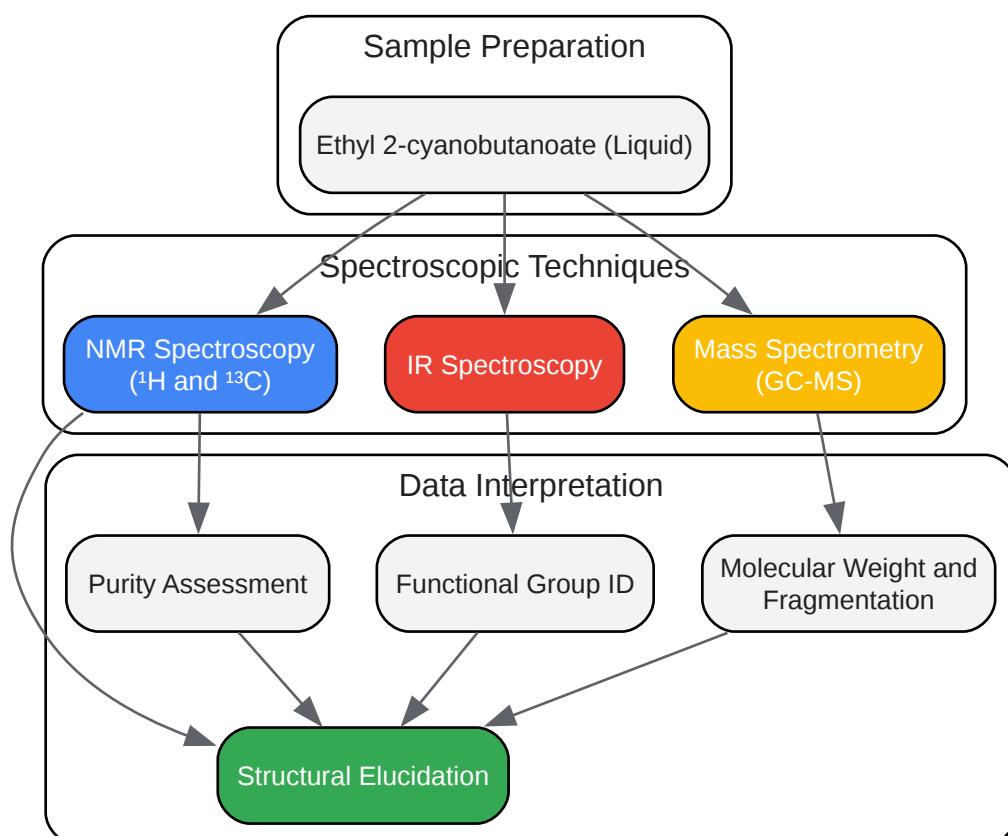
- A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- The plates are pressed together to form a thin film.
- The assembly is placed in the spectrometer's sample holder, and the spectrum is recorded.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- 1 μ L of the solution is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column).
- The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of components.
- The eluent from the GC column is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
- The mass spectrum is recorded over a mass range of, for example, 40-400 amu.

Logical Workflow for Spectroscopic Analysis



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Caption: Conceptual workflow for the spectroscopic analysis of a chemical compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of **Ethyl 2-cyanobutanoate**. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of spectroscopic data on the specific sample of interest.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Ethyl 2-cyanobutanoate | C7H11NO2 | CID 219611 - PubChem [pubchem.ncbi.nlm.nih.gov]
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